molecular formula C10H12ClNS B1421054 3-(4-Chlorophenyl)thiomorpholine CAS No. 1082847-79-7

3-(4-Chlorophenyl)thiomorpholine

Cat. No.: B1421054
CAS No.: 1082847-79-7
M. Wt: 213.73 g/mol
InChI Key: DUVLSFRFDBIYIC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

Thiomorpholine+4-Chlorobenzyl chlorideThis compound+HCl\text{Thiomorpholine} + \text{4-Chlorobenzyl chloride} \rightarrow \text{this compound} + \text{HCl} Thiomorpholine+4-Chlorobenzyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The thiomorpholine ring structure contributes to its stability and bioavailability.

Comparison with Similar Compounds

    3-(4-Bromophenyl)thiomorpholine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    3-(4-Methylphenyl)thiomorpholine: Contains a methyl group instead of chlorine, affecting its hydrophobicity and interaction with biological targets.

    3-(4-Nitrophenyl)thiomorpholine:

Uniqueness: 3-(4-Chlorophenyl)thiomorpholine is unique due to the presence of the chlorine atom, which imparts specific electronic and steric effects, enhancing its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical reactivity, and diverse applications

Properties

IUPAC Name

3-(4-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLSFRFDBIYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)thiomorpholine
Reactant of Route 2
3-(4-Chlorophenyl)thiomorpholine
Reactant of Route 3
3-(4-Chlorophenyl)thiomorpholine
Reactant of Route 4
3-(4-Chlorophenyl)thiomorpholine
Reactant of Route 5
3-(4-Chlorophenyl)thiomorpholine
Reactant of Route 6
3-(4-Chlorophenyl)thiomorpholine

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